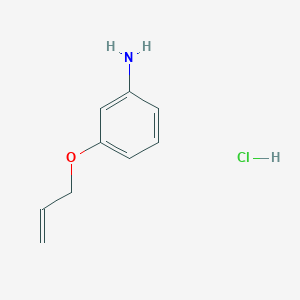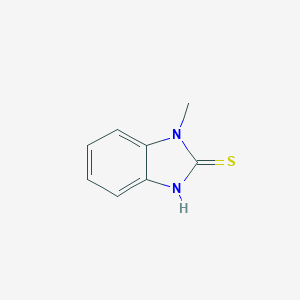
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTFA is a white crystalline powder that is soluble in organic solvents and is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.
Wirkmechanismus
DMTFA reacts with functional groups in the analyte molecule to form a derivative that is more volatile and stable than the original compound. This derivative can then be analyzed using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, which separates the compounds based on their molecular weight and structure.
Biochemical and Physiological Effects
DMTFA is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMTFA as a derivatizing agent is its ability to react with a wide range of compounds, which makes it a versatile tool for N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide analysis. Additionally, DMTFA derivatives are highly stable and volatile, which makes them easy to analyze using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide.
One limitation of using DMTFA is that it can only be used for compounds that have functional groups that can react with it. Additionally, DMTFA derivatives can be difficult to separate from each other using N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide, which can limit its analytical capabilities.
Zukünftige Richtungen
There are several potential future directions for DMTFA research. One area of interest is the development of new derivatizing agents that can react with a wider range of compounds and produce more stable derivatives. Additionally, researchers may explore the use of DMTFA derivatives in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Finally, there is potential for the use of DMTFA derivatives in the development of new drugs or therapeutic agents.
Synthesemethoden
DMTFA can be synthesized by reacting 2,6-dimethylaniline with trifluoroacetic anhydride in the presence of a catalyst. The reaction yields DMTFA as a white crystalline powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
DMTFA has been widely used in scientific research due to its ability to react with a wide range of compounds, including alcohols, amines, and carboxylic acids. This property makes it an ideal derivatizing agent for N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide analysis, which is a highly sensitive analytical technique used to identify and quantify compounds in complex mixtures.
Eigenschaften
CAS-Nummer |
7497-27-0 |
|---|---|
Produktname |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide |
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-7(2)8(6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZPEZUSBHIYTLLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(F)(F)F |
Andere CAS-Nummern |
7497-27-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)

![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)


